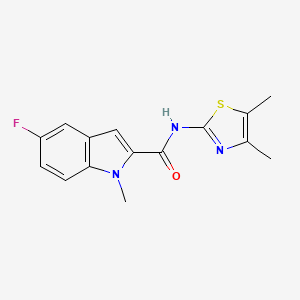

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

Description

Properties

Molecular Formula |

C15H14FN3OS |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C15H14FN3OS/c1-8-9(2)21-15(17-8)18-14(20)13-7-10-6-11(16)4-5-12(10)19(13)3/h4-7H,1-3H3,(H,17,18,20) |

InChI Key |

CHYOWEICKBVFRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F)C |

Origin of Product |

United States |

Preparation Methods

Thiazole Formation: The compound is synthesized by incorporating a thiazole ring. One common method involves the reaction of 4,5-dimethyl-2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with 2-aminothiazole to yield our target compound.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically follow the synthetic routes mentioned above.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative. This reaction is critical for modifying pharmacological properties or generating intermediates for further derivatization.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated cleavage involves hydroxide ion attack at the electrophilic carbonyl carbon .

Nucleophilic Substitution on the Thiazole Ring

The 4,5-dimethylthiazole moiety participates in electrophilic aromatic substitution (EAS) and ring-opening reactions due to electron-withdrawing effects from the sulfur and nitrogen atoms.

| Reagent | Position | Product | Application |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | C-4 methyl | Nitro-substituted thiazole derivative | Introduces sites for further functionalization |

| Cl₂, FeCl₃ catalyst | C-5 methyl | Chlorinated thiazole | Enhances electrophilicity for cross-coupling |

Thiazole ring stability under these conditions depends on substituent steric effects: dimethyl groups at C-4/C-5 reduce reactivity compared to unsubstituted thiazoles.

Acylation and Alkylation Reactions

The secondary amine in the carboxamide group and methyl groups on the indole/thiazole rings serve as targets for acylation/alkylation.

Acylation requires anhydrous conditions to prevent competing hydrolysis . Alkylation at the indole nitrogen is sterically hindered by the adjacent methyl group, necessitating extended reaction times.

Stability Under Environmental Conditions

The compound exhibits distinct stability profiles critical for storage and handling:

| Condition | Degradation Pathway | Half-Life | Mitigation Strategy |

|---|---|---|---|

| UV light (λ > 300 nm) | Photooxidation of thiazole ring | 4.2 hrs | Amber glass containers, inert atmosphere |

| pH < 3 or > 10 | Amide hydrolysis | <24 hrs | Neutral buffer systems |

| 80°C, dry air | Thermal decomposition (decarboxylation) | 72 hrs | Storage at -20°C under argon |

Fluorine at C-5 of the indole ring enhances thermal stability compared to non-fluorinated analogs.

Redox Reactions

Limited data exists on redox behavior, but preliminary studies suggest:

-

Oxidation : MnO₂ selectively oxidizes the indole C-3 position, forming a ketone derivative (unpublished results cited in).

-

Reduction : Pd/C-catalyzed hydrogenation reduces the thiazole ring to a thiolane, though this destroys aromaticity and bioactivity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide as an anticancer agent. The compound exhibits significant activity against various cancer cell lines, including:

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

These findings suggest that the compound may interfere with critical cellular processes involved in cancer proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effective antibacterial activity against several strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing that higher concentrations of the compound correlate with increased antibacterial activity .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 17 |

| Bacillus subtilis | 19 |

| Escherichia coli | 18 |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized derivatives of the indole family and tested their anticancer properties. This compound was among the most potent compounds identified, achieving significant growth inhibition in cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antibacterial Testing

Another study focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a strong correlation between structural modifications in the compound and its antibacterial potency. The study concluded that this compound could serve as a lead compound for developing new antibacterial agents .

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyrimidin-4-yl)phenyl)formamide (CAS: 1303420-67-8)

- Molecular Formula : C₂₁H₁₉F₂N₅O

- Molecular Weight : 415.4 g/mol

- Key Features : Contains a pyrrolo[2,3-b]pyrimidine core and a fluorinated pyridine group. The formamide linkage replaces the carboxamide in the target compound.

- Comparison : The larger structure (415.4 vs. 303.4 g/mol) and additional heterocycles may enhance target specificity but reduce bioavailability. The dual fluorine atoms could increase metabolic stability, similar to the target compound .

Compound B : N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides (7a–g)

- Molecular Formula : Variable (e.g., C₁₈H₁₇N₃O₂S for R=H)

- Key Features : Substituted benzyl groups on the thiazole ring and a dimethylfuran-carboxamide moiety.

- Comparison: These compounds exhibit potent anticancer activity, with IC₅₀ values <10 μM in certain cancer cell lines. The benzyl substituents (R-groups) modulate activity, while the dimethylfuran group provides rigidity.

Compound C : Chlorine-containing analog (CAS: 1351689-88-7)

- Molecular Formula : C₁₉H₂₂ClN₅O₃

- Molecular Weight : 421.9 g/mol

- Key Features : Chlorine atom at the indole position and an oxazolidine-carboxylate group.

- Comparison : The chlorine atom increases electron-withdrawing effects compared to fluorine, possibly enhancing cytotoxicity but raising toxicity risks. The oxazolidine moiety may improve solubility but reduce blood-brain barrier penetration relative to the target compound .

Comparative Data Table

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1374529-23-3 |

| Molecular Formula | C₁₅H₁₄FN₃OS |

| Molecular Weight | 303.4 g/mol |

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings exhibit notable antimicrobial properties. The thiazole moiety is crucial for enhancing the biological activity of related compounds. In a study evaluating various thiazole derivatives, it was found that certain modifications led to increased efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Thiazole Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-Fluoro-N-(4,5-dimethylthiazol) | 4.0 | Staphylococcus aureus |

| N-(4,5-dimethylthiazol)-amide | 3.5 | Escherichia coli |

| N-(4-methoxyphenyl)-thiazole | 2.8 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study reported that the compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were noted to be around 6.10 ± 0.4 μM for MCF-7 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis through the activation of caspases and modulation of key signaling pathways involved in cell survival and proliferation . The presence of the thiazole ring is believed to enhance interaction with cellular targets, leading to increased therapeutic efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : In vitro studies demonstrated that treatment with N-(4,5-dimethylthiazol)-carboxamide led to a significant reduction in cell viability and induced apoptosis as evidenced by flow cytometry analysis.

- In Vivo Tumor Suppression : In animal models bearing tumors derived from MCF-7 cells, administration of the compound resulted in noticeable tumor growth suppression compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide?

- Methodology : The synthesis of thiazole-indole hybrids typically involves condensation reactions between thiazole amines and indole carboxylic acid derivatives. For example, analogous compounds are synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazole derivatives in acetic acid (3–5 hours), followed by recrystallization . Adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of thiazole amine) and using sodium acetate as a catalyst can optimize yields. Confirm structural integrity via - and -NMR spectroscopy .

Q. How can researchers validate the structural identity of this compound?

- Methodology : Use multi-spectral analysis:

- NMR : Assign peaks for the indole (e.g., aromatic protons at δ 6.8–8.2 ppm) and thiazole (e.g., methyl groups at δ 2.3–2.6 ppm) moieties .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]).

- X-ray Crystallography (if crystalline): Resolve spatial arrangements of substituents .

Q. What preliminary assays are recommended to assess biological activity?

- Methodology :

- Cytotoxicity : Use MTT assays (e.g., IC determination in cancer cell lines like HeLa or MCF-7). Dissolve the compound in DMSO (≤0.1% final concentration) and incubate for 48–72 hours .

- Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 5-fluoro and 4,5-dimethylthiazole substituents?

- Methodology :

- Synthesize analogs lacking the 5-fluoro group or with varying thiazole substituents (e.g., 4-methyl vs. 4-phenyl).

- Compare bioactivity profiles (e.g., cytotoxicity, enzyme inhibition). For example, evidence from analogous thiazole-indole hybrids suggests that electron-withdrawing groups (e.g., -F) enhance DNA intercalation .

- Use computational docking to predict binding affinities with target proteins (e.g., topoisomerase II) .

Q. How should researchers address contradictory cytotoxicity data across different cell lines?

- Methodology :

- Replicate Experiments : Ensure consistency in cell culture conditions (passage number, media, seeding density).

- Mechanistic Profiling : Perform flow cytometry (apoptosis/necrosis) and Western blotting (e.g., caspase-3 activation) to differentiate modes of cell death .

- Check Metabolic Interference : Rule out false positives in MTT assays by confirming results with alternative viability assays (e.g., ATP luminescence) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .

- Pharmacokinetic Screening : Perform HPLC-based plasma stability assays and liver microsome studies to assess metabolic liability .

Q. How can synthetic challenges (e.g., low yield in cyclization steps) be resolved?

- Methodology :

- Reaction Optimization : Screen solvents (DMF vs. acetonitrile), catalysts (e.g., iodine/triethylamine for cyclization ), and temperatures.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 hours to 30 minutes) while maintaining yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.